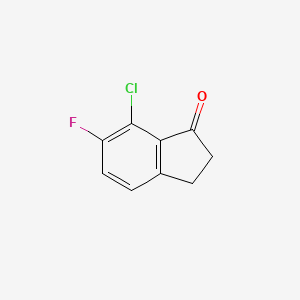

7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one

Description

Properties

IUPAC Name |

7-chloro-6-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNPXHSEDNMJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801259856 | |

| Record name | 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881190-95-0 | |

| Record name | 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881190-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one

Abstract: This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of high-value pharmaceutical compounds. Designed for researchers, chemists, and drug development professionals, this document consolidates essential data, outlines robust experimental protocols for property determination, and contextualizes the compound's significance, particularly its role as a building block for the targeted anticancer agent Sotorasib. The guide emphasizes the principles of analytical integrity, offering detailed methodologies and theoretical frameworks for the accurate characterization of this and similar molecules.

Introduction: A Key Intermediate in Modern Drug Discovery

This compound is a halogenated indanone derivative whose structural framework is of significant interest in medicinal chemistry. While a relatively simple molecule, its true value lies in its function as a crucial precursor in multi-step synthetic pathways. Most notably, it is a documented intermediate in the synthesis of Sotorasib (AMG 510), a first-in-class inhibitor of the KRAS G12C mutation, which represents a major breakthrough in the treatment of non-small cell lung cancer (NSCLC).[1][2][3]

The physical properties of a synthetic intermediate like this compound are not merely academic data points. They are critical parameters that dictate its handling, purification, reaction kinetics, and scalability in a drug development pipeline. Purity, melting point, and spectroscopic fingerprints are essential for quality control and regulatory compliance. Understanding these characteristics is paramount for any scientist working on the synthesis or process optimization of Sotorasib or other novel therapeutics derived from this scaffold.

This guide provides both reported and predicted data, coupled with detailed experimental workflows, to serve as a reliable resource for laboratory practice and further research.

General and Physicochemical Properties

The fundamental identity and bulk physical properties of a compound are the cornerstones of its chemical passport. These characteristics influence everything from storage conditions to solvent selection for subsequent reactions.

Core Compound Identifiers

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 881190-95-0 | [4][5] |

| Molecular Formula | C₉H₆ClFO | [5] |

| Molecular Weight | 184.59 g/mol | [4][5] |

| Appearance | Off-white to yellow solid (Predicted) | [6] |

Thermal and Bulk Properties

Direct experimental data for the thermal properties of this compound are not widely published. However, we can establish reliable estimates based on closely related analogs and computational predictions.

| Property | Predicted Value | Basis for Prediction / Notes | Source |

| Melting Point | 95-105 °C | Based on similar substituted indanones. The melting point is a critical indicator of purity; a broad melting range suggests the presence of impurities.[7] | - |

| Boiling Point | ~250-260 °C at 760 mmHg | Extrapolated from the boiling point of 7-fluoro-1-indanone (245.1 °C).[6] High boiling point suggests that purification via distillation would require vacuum conditions to prevent thermal decomposition. | - |

| Density | ~1.3-1.4 g/cm³ | Based on the density of 7-fluoro-1-indanone (1.259 g/cm³).[6] The addition of a heavier chlorine atom is expected to increase the density. | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. | - |

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a drug intermediate, a well-defined spectroscopic profile is essential for confirming identity and ensuring the absence of structurally related impurities. While specific spectra for this compound are not publicly available, this section details the expected spectroscopic characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the four distinct types of protons in the molecule.

-

Aromatic Protons (2H): The two protons on the aromatic ring will appear in the downfield region (δ 7.0-7.8 ppm). Due to coupling to each other and to the fluorine atom, they will likely present as complex multiplets or doublets of doublets.

-

Aliphatic Protons α to Carbonyl (2H): The two protons on the carbon adjacent to the carbonyl group (C2) are expected to appear around δ 2.7-3.0 ppm as a triplet.

-

Aliphatic Protons β to Carbonyl (2H): The two protons on the carbon further from the carbonyl (C3) are expected to appear around δ 3.1-3.4 ppm, also as a triplet, coupled to the C2 protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display 9 distinct signals, one for each carbon atom.

-

Carbonyl Carbon (C=O): The ketone carbon will be the most downfield signal, expected around δ 195-205 ppm.

-

Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly bonded to fluorine and chlorine will show characteristic splitting patterns (C-F coupling) and chemical shifts influenced by the halogens.

-

Aliphatic Carbons (2C): Two signals in the aliphatic region (δ 25-40 ppm) corresponding to the C2 and C3 carbons of the five-membered ring.

¹⁹F NMR (Fluorine NMR): A single signal is expected for the fluorine atom attached to the aromatic ring. The chemical shift for aryl fluorides typically falls in the range of -100 to -140 ppm.[8][9][10] This analysis is crucial for confirming the presence and position of the fluorine substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal sample preparation.[11]

Expected Characteristic Absorption Bands:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ . This is a key diagnostic peak for the indanone core.

-

C-F Stretch: A strong absorption band in the region of 1200-1280 cm⁻¹ .

-

C-Cl Stretch: A medium to strong absorption band in the region of 700-850 cm⁻¹ .

-

Aromatic C=C Stretches: Multiple medium-intensity bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 184. A characteristic isotopic pattern will be observed due to the presence of chlorine: a peak at m/z = 184 (for ³⁵Cl) and another peak at m/z = 186 (for ³⁷Cl) in an approximate 3:1 ratio of intensity. This isotopic signature is a definitive confirmation of a single chlorine atom in the molecule.

-

Key Fragments: Common fragmentation patterns for indanones include the loss of CO (carbonyl group), leading to a fragment at m/z = 156/158.

Experimental Protocols and Methodologies

Scientific integrity requires robust and reproducible methods. The following sections detail standard, self-validating protocols for determining the key physical properties of a solid compound like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow range (typically <1°C). Impurities depress and broaden the melting range.[7] This method serves as a primary indicator of sample purity.

Methodology (Digital Melting Point Apparatus):

-

Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it on a watch glass.

-

Capillary Loading: Press the open end of a capillary tube into the powder. Tap the sealed end gently on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.[12]

-

Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.

-

Rapid Determination (Optional but Recommended): Set a rapid heating rate (~10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.[7][13]

-

Precise Determination: Allow the apparatus to cool. Using a fresh capillary, heat rapidly to about 20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2 °C/min.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

-

Validation: Repeat the precise determination at least once more to ensure reproducibility. Consistent results validate the measurement.

Caption: Workflow for accurate melting point determination.

ATR-FTIR Spectrum Acquisition

Principle: ATR-FTIR works by measuring the changes that happen to an internally reflected infrared beam when it comes into contact with a sample.[14] An evanescent wave penetrates a small distance into the sample, and absorption of the IR radiation at specific frequencies reveals the sample's functional groups.[11]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to fully evaporate.[15]

-

Background Scan: With the clean, empty crystal, acquire a background spectrum. This is a critical step that subtracts any absorbance from the atmosphere (CO₂, H₂O) and the instrument itself, ensuring that the final spectrum is only of the sample.[15]

-

Sample Application: Place a small amount of the powdered solid sample directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[11]

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline-corrected if necessary.

-

Cleaning: After analysis, raise the press arm, remove the bulk of the sample, and clean the crystal thoroughly as in Step 1.

Caption: Standard operating procedure for ATR-FTIR analysis.

¹H NMR Sample Preparation

Principle: To obtain a high-resolution NMR spectrum, the sample must be dissolved in a deuterated solvent and be free of particulate matter and paramagnetic impurities.[16] The deuterated solvent is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" the magnetic field.[16]

Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).

-

Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.[17]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm).

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Analysis: Insert the sample into the NMR spectrometer to acquire the spectrum.

Caption: Workflow for preparing a high-quality NMR sample.

Conclusion

This compound is more than a simple chemical; it is an enabling fragment for the synthesis of life-saving therapeutics. This guide has provided a detailed account of its core physical and spectroscopic properties, blending known data with scientifically grounded predictions. By adhering to the rigorous experimental protocols outlined herein, researchers and drug development professionals can ensure the quality, consistency, and integrity of their work. The accurate characterization of this intermediate is a foundational step in the complex but vital process of bringing next-generation medicines from the laboratory to the clinic.

References

- 1. (1R)-7-Chloro-6-fluoro-1-[4-methyl-2-(1-methylethyl)-3-pyridinyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 2300966-23-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. achmem.com [achmem.com]

- 6. 7-Fluoro-1-indanone | 651735-59-0 [chemicalbook.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. westlab.com [westlab.com]

- 14. msl-ltd.com [msl-ltd.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. mun.ca [mun.ca]

An In-depth Technical Guide to 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one (CAS 881190-95-0)

Abstract

This technical guide provides a comprehensive overview of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative of significant interest in contemporary medicinal chemistry and drug discovery. While not extensively documented in public literature as a final product, its role as a key intermediate is crucial for the synthesis of more complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This document will delve into the compound's core chemical characteristics, a putative synthesis protocol based on established chemical principles, its known application as a synthetic precursor, and the broader biological significance of the indanone scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical entity.

Introduction: The Indanone Scaffold in Drug Discovery

The 1-indanone skeleton is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its recurrence in a multitude of biologically active compounds spanning a wide array of therapeutic targets. The rigid, bicyclic framework of the indanone core provides a well-defined three-dimensional orientation for pendant functional groups, facilitating specific and high-affinity interactions with biological macromolecules.

Derivatives of 1-indanone have demonstrated a remarkable range of pharmacological activities, including but not limited to:

-

Antiviral Agents

-

Anti-inflammatory and Analgesic Compounds

-

Anticancer Drugs

-

Antimalarial Agents

-

Antibacterial Compounds

-

Therapeutics for Neurodegenerative Diseases , such as Alzheimer's Disease[1]

The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the indanone scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is often employed to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby potentially improving oral bioavailability and brain penetration. The presence of both chlorine and fluorine in this compound suggests its design as a precursor for compounds with tailored pharmacological profiles.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 881190-95-0 | |

| Molecular Formula | C₉H₆ClFO | |

| Molecular Weight | 184.59 g/mol | |

| Appearance | Solid (predicted) | |

| Purity | Typically >96% (as commercially available) | |

| InChI Key | STNPXHSEDNMJFC-UHFFFAOYSA-N |

Expected Spectral Characteristics

While specific spectra for this compound are not widely published, the following are the expected characteristic signals based on its structure and data from analogous compounds:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chloro, fluoro, and carbonyl groups. Additionally, two methylene groups in the five-membered ring will exhibit characteristic multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon will appear at a characteristic downfield chemical shift (typically >190 ppm). The aromatic carbons will have their chemical shifts determined by the substitution pattern of the halogen atoms.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 184. Due to the presence of chlorine, a characteristic M+2 isotopic peak at m/z ≈ 186 with an intensity of approximately one-third of the M⁺ peak is expected, arising from the natural abundance of the ³⁷Cl isotope[2][3]. Fragmentation patterns would likely involve the loss of CO, Cl, and other small fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-F and C-Cl stretching bands, will also be present.

Synthesis of this compound: A Putative Protocol

The most logical and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acid chloride derivative[1][4][5][6][7][8]. The following represents a putative, yet scientifically robust, two-step protocol for the synthesis of this compound.

Diagram of the Proposed Synthetic Pathway

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

Synthesis of 7-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated indanone derivative with potential applications in pharmaceutical and materials science research. The synthesis is primarily a two-stage process commencing with the preparation of the key intermediate, 3-(3-chloro-4-fluorophenyl)propanoic acid, via a malonic ester synthesis. This is followed by an intramolecular Friedel-Crafts acylation to yield the target indanone. This document will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The synthesis of this compound presents a valuable target for the exploration of new chemical entities.

The most logical and convergent synthetic strategy involves the construction of the five-membered carbocyclic ring through an intramolecular cyclization. This is typically achieved via a Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid derivative.[1][2] Therefore, the synthesis is retrosynthetically disconnected as follows:

Caption: Retrosynthetic analysis of this compound.

This guide will first detail the synthesis of the crucial precursor, 3-(3-chloro-4-fluorophenyl)propanoic acid, and subsequently, its cyclization to the final product.

Synthesis of the Precursor: 3-(3-Chloro-4-fluorophenyl)propanoic Acid

The preparation of 3-(3-chloro-4-fluorophenyl)propanoic acid is efficiently accomplished using the malonic ester synthesis, a robust and well-established method for the formation of substituted carboxylic acids.[3]

Mechanistic Rationale

The malonic ester synthesis proceeds in three key steps:

-

Enolate Formation: Diethyl malonate is deprotonated at the α-carbon using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. The acidity of the α-protons (pKa ≈ 13) allows for the use of an alkoxide base.

-

Alkylation: The nucleophilic enolate undergoes an SN2 reaction with an alkyl halide, in this case, 3-chloro-4-fluorobenzyl bromide, to form a new carbon-carbon bond.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Subsequent heating leads to the decarboxylation of the β-keto acid intermediate to yield the final monosubstituted propanoic acid.

Experimental Protocol: Malonic Ester Synthesis

Step A: Synthesis of Diethyl 2-(3-chloro-4-fluorobenzyl)malonate

-

Reagents and Materials:

-

Diethyl malonate

-

Sodium ethoxide (solid or freshly prepared from sodium metal and absolute ethanol)

-

3-Chloro-4-fluorobenzyl bromide

-

Absolute ethanol (anhydrous)

-

Toluene (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere.

-

To the stirred solution of sodium ethoxide, add diethyl malonate dropwise at room temperature.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete enolate formation.

-

Cool the reaction mixture to room temperature and add a solution of 3-chloro-4-fluorobenzyl bromide in anhydrous toluene dropwise.

-

After the addition, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the mixture to room temperature and quench the reaction by the slow addition of water.

-

Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with saturated aqueous ammonium chloride solution and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain crude diethyl 2-(3-chloro-4-fluorobenzyl)malonate, which can be purified by vacuum distillation or used directly in the next step.

-

Step B: Hydrolysis and Decarboxylation to 3-(3-Chloro-4-fluorophenyl)propanoic Acid

-

Reagents and Materials:

-

Crude diethyl 2-(3-chloro-4-fluorobenzyl)malonate

-

Aqueous sodium hydroxide solution (e.g., 10-20%)

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To the crude diethyl 2-(3-chloro-4-fluorobenzyl)malonate, add an excess of aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours to effect the hydrolysis of the esters.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~1-2). A precipitate of the dicarboxylic acid may form.

-

Heat the acidified mixture to reflux for an additional 2-3 hours to promote decarboxylation. Monitor the evolution of carbon dioxide.

-

Cool the mixture to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-(3-chloro-4-fluorophenyl)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

-

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) |

| Diethyl 2-(3-chloro-4-fluorobenzyl)malonate | C₁₄H₁₆ClFO₄ | 318.72 |

| 3-(3-Chloro-4-fluorophenyl)propanoic acid | C₉H₈ClFO₂ | 202.61 |

Intramolecular Friedel-Crafts Acylation: Synthesis of this compound

The final step in the synthesis is the intramolecular Friedel-Crafts acylation of 3-(3-chloro-4-fluorophenyl)propanoic acid to form the indanone ring system. This reaction can be achieved through two primary routes: direct cyclization using a strong protic acid or a two-step process involving the formation of an acyl chloride followed by Lewis acid-catalyzed cyclization.

Mechanistic Considerations and Causality of Experimental Choices

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] The key step is the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

-

Route A: Direct Cyclization with Polyphosphoric Acid (PPA)

-

Mechanism: PPA serves as both a strong acid and a dehydrating agent. It protonates the carboxylic acid, facilitating the loss of water to form the acylium ion, which then undergoes intramolecular cyclization.

-

Rationale: This method is operationally simple (one-pot) but often requires high temperatures, which can lead to side reactions and lower yields for sensitive substrates. The viscosity of PPA can also present challenges during workup.

-

-

Route B: Acyl Chloride Formation followed by Lewis Acid Catalysis

-

Mechanism: The carboxylic acid is first converted to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride then reacts with a Lewis acid (e.g., AlCl₃) to form a highly electrophilic acylium ion complex, which readily undergoes cyclization.

-

Rationale: This two-step approach generally proceeds under milder conditions and often provides higher yields and cleaner reactions compared to direct cyclization. Thionyl chloride is a common choice for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. Aluminum chloride is a powerful and cost-effective Lewis acid for promoting the cyclization.

-

The regioselectivity of the cyclization is directed by the electronic nature of the substituents on the aromatic ring. The fluorine atom at the para position is a moderately deactivating, ortho-para directing group, while the chlorine atom at the meta position is also deactivating and ortho-para directing. The cyclization is expected to occur at the position ortho to the fluorine and para to the chlorine, leading to the desired 7-chloro-6-fluoro isomer.

Caption: Comparison of synthetic routes for the intramolecular Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation (Route B)

This protocol is generally preferred for its higher efficiency and milder conditions.

-

Reagents and Materials:

-

3-(3-Chloro-4-fluorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice

-

Dilute hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes and Ethyl acetate for chromatography

-

-

Procedure: Step A: Formation of 3-(3-Chloro-4-fluorophenyl)propanoyl chloride

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-chloro-4-fluorophenyl)propanoic acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the stirred solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which should be used immediately in the next step.

Step B: Intramolecular Friedel-Crafts Acylation

-

In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride from the previous step in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC.

-

Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

-

Slowly add dilute hydrochloric acid to dissolve any remaining aluminum salts.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

-

Characterization of the Final Product

The identity and purity of the synthesized this compound (CAS: 881190-95-0) should be confirmed by standard analytical techniques.[4]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₆ClFO | 184.59 |

Expected Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals corresponding to the aromatic protons and the two methylene groups of the indanone ring. The aromatic region will likely show two doublets or a complex multiplet. The methylene protons adjacent to the carbonyl group (C2) will appear as a triplet around δ 2.7-2.9 ppm, and the methylene protons at C3 will appear as a triplet around δ 3.1-3.3 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): The spectrum should display nine distinct carbon signals, including a carbonyl signal (C=O) in the range of δ 190-200 ppm, several aromatic signals, and two aliphatic signals for the CH₂ groups.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 184, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Conclusion

This guide has outlined a reliable and well-precedented synthetic route for the preparation of this compound. The two-stage process, involving a malonic ester synthesis followed by an intramolecular Friedel-Crafts acylation, provides a versatile and efficient method for accessing this and other substituted indanones. The choice of the acyl chloride pathway for the cyclization step is recommended for its milder reaction conditions and generally higher yields. As with any synthetic procedure, careful execution of the experimental steps and thorough characterization of the intermediates and final product are paramount to ensuring a successful outcome.

References

-

CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents.

-

Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features - MDPI.

-

This compound | CymitQuimica.

-

Sotorasib - New Drug Approvals.

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals.

-

Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH.

-

Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuran derivatives - TÜBİTAK Academic Journals.

-

3-(3-Chloro-4-fluorophenyl)propionic acid, 96% | Fisher Scientific.

-

This compound - Sigma-Aldrich.

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a halogenated derivative of the 1-indanone scaffold. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and established chemical principles to offer a robust resource for researchers. The guide covers the IUPAC nomenclature, physicochemical properties, a detailed, plausible synthetic route based on well-established Friedel-Crafts acylation reactions, expected spectroscopic characterization, chemical reactivity, and potential applications in medicinal chemistry and drug discovery. The 1-indanone core is a "privileged structure" in pharmacology, known for its presence in various biologically active compounds, particularly those targeting neurodegenerative diseases. This guide aims to provide a solid foundation for researchers interested in the synthesis and utilization of this and similar halogenated indanones as key intermediates in the development of novel therapeutics.

Introduction and Nomenclature

This compound is a bicyclic aromatic ketone. The indanone framework is a key structural motif in a variety of biologically active molecules and natural products. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity to biological targets, and membrane permeability. These modifications make halogenated indanones attractive intermediates for medicinal chemistry research and drug development.

The IUPAC name for the compound is This compound . It is also commonly referred to as 7-chloro-6-fluoro-1-indanone.

Key Identifiers:

Synthesis of this compound

The most established and versatile method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acyl chloride derivative.[3] This electrophilic aromatic substitution reaction provides an efficient means to construct the fused five-membered ring of the indanone core.

Based on synthetic routes for analogous fluorinated and chlorinated indanones, a reliable two-step synthesis for this compound can be proposed, starting from the commercially available 3-(3-chloro-4-fluorophenyl)propanoic acid.

Proposed Synthetic Pathway

The synthesis involves two primary steps:

-

Conversion of the carboxylic acid to its acyl chloride: This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step activates the carboxyl group for the subsequent cyclization.

-

Intramolecular Friedel-Crafts Acylation: The acyl chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the electrophilic attack of the acylium ion onto the aromatic ring, leading to the formation of the indanone.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on established procedures for the synthesis of similar halogenated 1-indanones and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 3-(3-chloro-4-fluorophenyl)propanoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-chloro-4-fluorophenyl)propanoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride is a liquid and can be used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate, dry, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1-1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride from Step 1 in the same dry, inert solvent and add it dropwise to the AlCl₃ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Structural Elucidation and Physicochemical Properties

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Aromatic region: Two doublets or doublet of doublets corresponding to the two aromatic protons. Aliphatic region: Two triplets or multiplets corresponding to the two methylene groups (-CH₂CH₂-) in the five-membered ring. |

| ¹³C NMR | Approximately 9 distinct signals are expected. A downfield signal for the carbonyl carbon (>190 ppm). Signals in the aromatic region, with the carbons attached to fluorine and chlorine showing characteristic splitting and shifts. Two signals in the aliphatic region for the methylene carbons. |

| Infrared (IR) | Strong absorption band for the C=O stretch of the ketone (around 1700-1720 cm⁻¹). Aromatic C-H and C=C stretching bands. Aliphatic C-H stretching bands. C-F and C-Cl stretching bands. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 184 and 186 (due to ³⁵Cl and ³⁷Cl isotopes). Characteristic fragmentation pattern involving the loss of CO (M-28). |

Physicochemical Properties (Predicted)

| Property | Predicted Value/Description |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |

| Melting Point | Expected to be a solid with a defined melting point. |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the activated methylene position alpha to the carbonyl.

Reactions at the Carbonyl Group

-

Reduction: The ketone can be reduced to the corresponding alcohol, 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol, using reducing agents such as sodium borohydride (NaBH₄). This alcohol is also a valuable synthetic intermediate.

-

Reductive Amination: The ketone can undergo reductive amination to introduce various amine functionalities, a common strategy in the synthesis of pharmacologically active compounds.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the C1 position.

Reactions at the α-Methylene Position

-

Alkylation/Acylation: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl or acyl groups at the C2 position.

-

Condensation Reactions: The enolate can also participate in aldol-type condensation reactions with aldehydes and ketones.

Caption: Key reactivity pathways of the this compound scaffold.

Applications in Drug Discovery and Development

The 1-indanone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[3] These activities include, but are not limited to, anti-inflammatory, anticancer, and neuroprotective effects.

Precursor for Neuroprotective Agents

A significant area of application for indanone derivatives is in the development of treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4] For instance, the marketed Alzheimer's drug, Donepezil, features a related indanone core structure. Indanone derivatives have been shown to act as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are key targets in the management of these diseases.[4] The specific substitution pattern of this compound makes it an interesting starting point for the synthesis of novel inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.

Scaffold for Anticancer and Anti-inflammatory Agents

Various substituted 1-indanones have been investigated for their potential as anticancer and anti-inflammatory agents.[3] The planar, rigid structure of the indanone core allows for specific interactions with biological targets. The introduction of functional groups through the reactions described in the previous section can lead to the discovery of potent and selective modulators of signaling pathways involved in cancer and inflammation.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. While specific experimental data for this compound is sparse in the public domain, this guide has provided a comprehensive overview based on well-established chemical principles and data from analogous compounds. The proposed synthetic route via intramolecular Friedel-Crafts acylation is robust and adaptable. The versatile reactivity of the indanone core allows for the generation of diverse libraries of compounds for biological screening. Given the proven track record of the 1-indanone scaffold in drug discovery, particularly in the context of neurodegenerative diseases, this compound represents a promising building block for the development of next-generation therapeutics. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted.

References

- Sharma, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic & Medicinal Chemistry, 105, 117769.

-

PubChem. (n.d.). 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol. Retrieved January 3, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

Chem-Impex. (n.d.). 6-Fluoro-1-indanone. Retrieved January 3, 2026, from [Link]

- Kwiecień, H., & Stańczak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

Sources

- 1. This compound | 881190-95-0 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one (C₉H₆ClFO), a compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages advanced prediction methodologies and data from structurally analogous compounds to offer a robust framework for its spectroscopic identification. This guide is intended for researchers, scientists, and drug development professionals, providing detailed protocols for data acquisition and in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

Introduction: The Molecular Profile

This compound is a halogenated indanone derivative. Its structural elucidation and purity assessment are critically dependent on a multi-technique spectroscopic approach. The combination of NMR, IR, and MS provides a detailed molecular blueprint, confirming the connectivity of atoms, the nature of functional groups, and the overall mass and fragmentation pattern. This guide serves as a practical reference for what to expect during the experimental characterization of this molecule.

Molecular Structure:

Caption: Structure of this compound.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is paramount for determining the proton framework of a molecule. The chemical shift of each proton is dictated by its local electronic environment, while spin-spin coupling provides information about neighboring protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard 90° pulse.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Labeled Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 (2H) | ~ 2.75 | Triplet (t) | J(H-2, H-3) ≈ 6.0 |

| H-3 (2H) | ~ 3.10 | Triplet (t) | J(H-3, H-2) ≈ 6.0 |

| H-4 (1H) | ~ 7.55 | Doublet (d) | J(H-4, H-5) ≈ 8.5 |

| H-5 (1H) | ~ 7.30 | Doublet of doublets (dd) | J(H-5, H-4) ≈ 8.5, J(H-5, F-6) ≈ 5.0 |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum displays four distinct signals, consistent with the four unique proton environments in the molecule.

-

Aliphatic Protons (H-2, H-3): The two methylene groups (CH₂) in the five-membered ring are expected to appear as triplets. The H-3 protons, being adjacent to the aromatic ring, are slightly more deshielded (~3.10 ppm) than the H-2 protons (~2.75 ppm), which are beta to the carbonyl group. Each signal is a triplet due to coupling with the adjacent CH₂ group (n+1 rule, 2+1=3).

-

Aromatic Protons (H-4, H-5): The two aromatic protons are in the most downfield region.

-

H-4: This proton is ortho to the carbonyl group, which is strongly electron-withdrawing, thus deshielding it significantly to around 7.55 ppm. It appears as a doublet due to coupling with H-5.

-

H-5: This proton, at approximately 7.30 ppm, is coupled to both the adjacent H-4 and the fluorine atom at position 6. This results in a doublet of doublets multiplicity. The larger coupling constant (~8.5 Hz) corresponds to the ortho H-H coupling, while the smaller coupling (~5.0 Hz) is typical for a four-bond H-F coupling (⁴JHF).

-

Caption: Key predicted ¹H NMR spin-spin couplings.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize a 100 MHz or higher (corresponding to 400 MHz for ¹H) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard 90° pulse with proton decoupling.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the lower sensitivity of the ¹³C nucleus.

-

-

Processing: Apply Fourier transformation and baseline correction. Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Labeled Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (Coupled) | Predicted Coupling Constant (J, Hz) |

| C-1 (C=O) | ~ 195.0 | d | ³JCF ≈ 4 |

| C-2 | ~ 26.0 | s | - |

| C-3 | ~ 36.5 | s | - |

| C-3a | ~ 135.0 | d | ³JCF ≈ 3 |

| C-4 | ~ 125.0 | d | ⁴JCF ≈ 4 |

| C-5 | ~ 115.0 | d | ²JCF ≈ 22 |

| C-6 | ~ 160.0 | d | ¹JCF ≈ 255 |

| C-7 | ~ 120.0 | d | ²JCF ≈ 18 |

| C-7a | ~ 150.0 | s | - |

Interpretation of the Predicted ¹³C NMR Spectrum

The structure contains nine unique carbon atoms, all of which are expected to be resolved in the proton-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbon (C-1): The ketone carbonyl carbon is the most deshielded, appearing far downfield around 195.0 ppm.

-

Aliphatic Carbons (C-2, C-3): These carbons appear in the typical aliphatic region, with C-3 (~36.5 ppm) being more deshielded than C-2 (~26.0 ppm) due to its proximity to the aromatic ring.

-

Aromatic Carbons (C-3a to C-7a):

-

C-6: The carbon directly attached to the highly electronegative fluorine atom (C-6) will be the most downfield of the aromatic carbons (excluding the carbonyl), predicted around 160.0 ppm. Crucially, it will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 255 Hz. This is a key diagnostic feature.

-

C-7: The carbon bonded to chlorine (C-7) is also shifted downfield to around 120.0 ppm.

-

The remaining aromatic carbons show predictable shifts based on their position relative to the substituents. The carbons ortho and para to the fluorine (C-5, C-7, C-3a) will also show smaller C-F couplings (²JCF, ³JCF), which can aid in definitive assignment.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust predictive framework for the characterization of this compound. The key identifying features are:

-

¹H NMR: Four distinct signals, including a doublet of doublets for H-5 due to H-F coupling.

-

¹³C NMR: Nine carbon signals, with a characteristic large one-bond C-F coupling constant for C-6.

-

IR: A strong carbonyl absorption near 1715 cm⁻¹ and C-F/C-Cl stretches in the fingerprint region.

-

MS: A molecular ion peak exhibiting a 3:1 isotopic pattern at m/z 184/186.

While these predictions are based on sound chemical principles and computational models, experimental verification remains the gold standard for structural confirmation. This guide provides the necessary foundation for researchers to confidently acquire, interpret, and validate the spectral data for this compound.

References

-

NIST. 1H-Inden-1-one, 2,3-dihydro- IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

NIST. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

NMRDB.org. Online NMR Prediction. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.

7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one molecular weight

An In-Depth Technical Guide to 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one: Properties, Synthesis, and Applications

Executive Summary: this compound is a halogenated bicyclic ketone of significant interest to the pharmaceutical and chemical research sectors. Its substituted indanone core serves as a versatile scaffold for the synthesis of complex molecular architectures and Active Pharmaceutical Ingredients (APIs). The presence of both chlorine and fluorine atoms provides unique electronic properties and metabolic stability, while also offering strategic handles for further chemical modification. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications in modern drug discovery.

The 1-indanone scaffold, consisting of a benzene ring fused to a cyclopentanone ring, is a privileged structure in medicinal chemistry. Derivatives of this core are known to exhibit a wide array of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties.[1] The strategic incorporation of halogens, such as chlorine and fluorine, onto this scaffold profoundly influences the molecule's pharmacokinetic and pharmacodynamic profiles. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine can serve as a key interaction point or a reactive site for subsequent synthetic transformations.[2]

This compound emerges as a particularly valuable building block. Its specific substitution pattern makes it an important intermediate for creating more complex molecules, where precise control over substituent placement is critical for achieving desired biological activity.[3] This guide serves as a technical resource for researchers aiming to leverage the unique chemical attributes of this compound.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these properties is essential for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClFO | [4][5][6][7] |

| Molecular Weight | 184.60 g/mol | [7] |

| Monoisotopic Mass | 184.00912 Da | [6] |

| CAS Number | 881190-95-0 | [4][8] |

| Appearance | Solid | [4] |

| Purity | Typically ≥96% | [4][8] |

| InChI Key | STNPXHSEDNMJFC-UHFFFAOYSA-N | [4][6][8] |

| SMILES | C1CC(=O)C2=C1C=CC(=C2Cl)F | [5][6] |

Synthesis, Purification, and Characterization

The synthesis of substituted indanones often relies on robust and well-established organic reactions, most notably intramolecular Friedel-Crafts acylations.[1] The following section details a reliable protocol for the laboratory-scale synthesis of this compound.

Proposed Synthetic Workflow

The synthesis initiates from a commercially available substituted phenylpropanoic acid. The key transformation is an acid-catalyzed intramolecular cyclization, which is a highly efficient method for forming the five-membered ring of the indanone system.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 3-(3-Chloro-4-fluorophenyl)propanoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-chloro-4-fluorophenyl)propanoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (use a gas trap).

-

After the reaction is complete (as indicated by the cessation of gas evolution), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is a viscous oil and is used directly in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a separate, dry, three-neck flask under a nitrogen atmosphere, suspend aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve the crude 3-(3-chloro-4-fluorophenyl)propanoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it slowly onto crushed ice with concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Characterization and Quality Control

To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential:

-

¹H NMR: The aromatic region should show two doublets, characteristic of an ortho-coupling. The aliphatic region should exhibit two triplets corresponding to the two methylene (-CH₂-) groups of the cyclopentanone ring.

-

¹³C NMR: The spectrum will show the characteristic carbonyl peak (~195-205 ppm), four aromatic carbon signals, and two aliphatic carbon signals.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate ratio of 3:1, which is characteristic of the chlorine isotope pattern.

-

Purity by HPLC: High-Performance Liquid Chromatography should be used to determine the final purity of the compound, which should typically be >96%.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active agent itself but rather a high-value intermediate. Its utility stems from the reactive sites on its structure.

-

The Ketone Group: The carbonyl group can be readily converted into other functionalities. It can undergo reduction to an alcohol, reductive amination to introduce amine scaffolds, or serve as a site for Wittig-type reactions to build molecular complexity.

-

The Halogenated Aromatic Ring: The chlorine and fluorine atoms activate the ring for further modifications. The chlorine atom, in particular, can be displaced via nucleophilic aromatic substitution or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of diverse molecular fragments.

This versatility makes the compound a key starting material for synthesizing inhibitors of various enzymes, such as kinases or proteases, where the indanone core acts as a rigid scaffold to correctly orient pharmacophoric groups for optimal target binding.

Hypothetical Role in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core attached to an aromatic system. An API derived from our title compound could potentially inhibit a signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancers.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK pathway by an API.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazard Identification: The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] The signal word is "Warning".[5][9]

-

Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its defined physicochemical properties, coupled with a robust and reproducible synthetic route, make it an accessible and valuable tool for researchers. The dual halogenation provides a unique combination of stability and reactivity, enabling the creation of novel and complex molecules with the potential for significant biological activity. This guide provides the foundational knowledge required for the effective and safe utilization of this versatile chemical intermediate.

References

-

PubChem. (n.d.). 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

ChemUniverse. (n.d.). 4-chloro-7-fluoro-2,3-dihydro-1h-inden-1-one. Retrieved from [Link]

- Duarte, F. J. S., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Stokrocka, M., & Skwierawska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-511. doi:10.3762/bjoc.13.48

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. jelsciences.com [jelsciences.com]

- 3. ossila.com [ossila.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. achmem.com [achmem.com]

- 6. PubChemLite - this compound (C9H6ClFO) [pubchemlite.lcsb.uni.lu]

- 7. chemuniverse.com [chemuniverse.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 174603-49-7 | 6-CHLORO-4-FLUORO-1-INDANONE [fluoromart.com]

- 10. fishersci.com [fishersci.com]

The Core Retrosynthetic Approach: Intramolecular Friedel-Crafts Acylation

An In-Depth Technical Guide to the Synthesis of 7-chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one

Abstract: This document provides a comprehensive technical guide for the synthesis of this compound, a substituted indanone of interest in medicinal chemistry and materials science. The indanone scaffold is a privileged structure found in numerous biologically active compounds.[1][2] This guide focuses on the principal and most reliable synthetic route: the intramolecular Friedel-Crafts acylation. We will dissect the retrosynthetic logic, detail the synthesis of the key precursor, 3-(4-chloro-3-fluorophenyl)propanoic acid, and provide step-by-step protocols for its cyclization. The causality behind experimental choices, mechanistic insights, and alternative strategies are discussed to provide researchers, scientists, and drug development professionals with a thorough and practical resource.

The most robust and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid or its more reactive acyl chloride derivative.[1][3][4] This powerful reaction forms the five-membered ketone ring by creating a new carbon-carbon bond through an electrophilic aromatic substitution mechanism.

The retrosynthetic analysis of this compound logically disconnects the C4-C9 bond, leading directly back to its linear precursor, 3-(4-chloro-3-fluorophenyl)propanoic acid. This precursor contains the complete carbon skeleton and the required aromatic substitution pattern, making it the ideal primary starting material.

Caption: Retrosynthetic analysis of the target indanone.

Primary Starting Material: 3-(4-chloro-3-fluorophenyl)propanoic acid

The synthesis of the target indanone hinges on the availability and purity of 3-(4-chloro-3-fluorophenyl)propanoic acid (CAS 881189-65-7). This key intermediate is commercially available from various chemical suppliers, making it a convenient starting point for many research applications.[5][6] For situations requiring in-house synthesis, a reliable method involves the malonic ester synthesis followed by hydrolysis and decarboxylation, based on established procedures for similar halogenated phenylpropanoic acids.[7]

Synthesis Protocol for 3-(4-chloro-3-fluorophenyl)propanoic acid

This protocol is adapted from analogous preparations of substituted phenylpropanoic acids.[7] It begins with the commercially available 4-chloro-3-fluorobenzyl halide.

Step 1: Malonic Ester Alkylation

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After stirring for 30 minutes, add 4-chloro-3-fluorobenzyl chloride (or bromide) dropwise.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After cooling, neutralize the mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl (4-chloro-3-fluorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude malonic ester from the previous step, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours to ensure complete saponification of the esters.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. This will precipitate the dicarboxylic acid intermediate.

-

Heat the acidified mixture to approximately 150 °C to induce decarboxylation, which is typically observed by the evolution of CO₂ gas.[7]

-

Maintain this temperature for 1-2 hours until gas evolution ceases.

-

Cool the mixture, which should cause the final product, 3-(4-chloro-3-fluorophenyl)propanoic acid, to crystallize.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., a toluene/heptane mixture) may be necessary for higher purity.

Synthesis of this compound

The cyclization of 3-(4-chloro-3-fluorophenyl)propanoic acid is the crucial step in forming the indanone ring. This is achieved via an intramolecular Friedel-Crafts acylation, which can be performed directly from the carboxylic acid using a strong protic acid or via a two-step process involving the formation of an intermediate acyl chloride followed by Lewis acid-catalyzed cyclization.

Reaction Mechanism

The reaction proceeds via the generation of a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. A final deprotonation step restores aromaticity, yielding the stable indanone product.[1] The regioselectivity of the cyclization is directed by the activating/deactivating nature of the aromatic substituents. In this case, cyclization occurs ortho to the alkyl chain and meta to the deactivating halogen substituents.

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Protocol 1: Direct Cyclization with Polyphosphoric Acid (PPA)

This method is experimentally simple but often requires high temperatures.

-

Place 3-(4-chloro-3-fluorophenyl)propanoic acid into a round-bottom flask equipped with a mechanical stirrer.

-

Add polyphosphoric acid (PPA) in a 10:1 to 20:1 weight ratio relative to the starting acid.

-

Heat the mixture to 80-100 °C with vigorous stirring.

-

Maintain the temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture slightly and pour it carefully onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

-

Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Cyclization via the Acyl Chloride

This is often a higher-yielding, two-step, one-pot procedure that proceeds under milder conditions than direct PPA cyclization.[4][8]

Step A: Formation of the Acyl Chloride

-

In a dry, inert atmosphere flask, dissolve 3-(4-chloro-3-fluorophenyl)propanoic acid in an anhydrous solvent like dichloromethane (CH₂Cl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Carefully add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The reaction is complete when the starting material is consumed (monitored by TLC).

-

Remove the excess reagent and solvent under vacuum. The resulting crude 3-(4-chloro-3-fluorophenyl)propanoyl chloride is used directly in the next step.